molecular formula C12H15FN2O3S B12604977 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine CAS No. 647858-39-7

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine

Cat. No.: B12604977
CAS No.: 647858-39-7
M. Wt: 286.32 g/mol
InChI Key: RIYCTWAMYRERDK-UHFFFAOYSA-N
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Description

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine is a chemical compound with the molecular formula C12H15FN2O3S. It is characterized by the presence of a thiomorpholine ring attached to a 2-(2-fluoro-4-nitrophenoxy)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine typically involves the reaction of 2-fluoro-4-nitrophenol with 2-chloroethylthiomorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the thiomorpholine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine is unique due to the presence of both a thiomorpholine ring and a fluoro-nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and various applications in drug discovery.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The compound can be synthesized from 4-fluoronitrobenzene and thiomorpholine under specific conditions, yielding a product that serves as a precursor for further modifications in drug development .

Antimicrobial Properties

Research indicates that derivatives of thiomorpholine, including this compound, exhibit significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial effects .

Compound Target Bacteria MIC (µg/mL)
This compoundS. aureus6.25
E. coli12.5
P. mirabilis15.62

Anticancer Activity

In vitro studies have demonstrated that thiomorpholine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values indicating their ability to inhibit cell proliferation in human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

Cell Line IC50 (µM)
HeLa10
CaCo-215

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the nitro group enhances lipophilicity, which may facilitate membrane penetration and subsequent intracellular activity . Additionally, the thiomorpholine ring structure contributes to the compound's potential as a kinase inhibitor, further expanding its therapeutic applications.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiomorpholine derivatives against clinical isolates of E. coli. The results indicated that modifications to the thiomorpholine structure significantly influenced antibacterial potency .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiomorpholine derivatives on HeLa cells, revealing that certain structural modifications led to enhanced anticancer activity, with some compounds achieving IC50 values below 10 µM .

Properties

CAS No.

647858-39-7

Molecular Formula

C12H15FN2O3S

Molecular Weight

286.32 g/mol

IUPAC Name

4-[2-(2-fluoro-4-nitrophenoxy)ethyl]thiomorpholine

InChI

InChI=1S/C12H15FN2O3S/c13-11-9-10(15(16)17)1-2-12(11)18-6-3-14-4-7-19-8-5-14/h1-2,9H,3-8H2

InChI Key

RIYCTWAMYRERDK-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCOC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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